molecular formula C20H20N4O4 B2623275 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea CAS No. 1226441-34-4

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea

Cat. No.: B2623275
CAS No.: 1226441-34-4
M. Wt: 380.404
InChI Key: IXUBEOWWIIHZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea is a urea derivative featuring a 3-oxo-3,4-dihydropyrazine core substituted with 4-ethoxyphenyl and 3-methoxyphenyl groups.

Properties

IUPAC Name

1-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-3-28-16-9-7-15(8-10-16)24-12-11-21-18(19(24)25)23-20(26)22-14-5-4-6-17(13-14)27-2/h4-13H,3H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUBEOWWIIHZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzoyl chloride with 2-aminopyrazine to form an intermediate, which is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives similar to 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea can induce apoptosis in various cancer cell lines. For example:

  • Mechanism of Action : It may inhibit specific enzymes involved in cell proliferation or survival pathways, leading to cancer cell death.
  • Case Study : A study demonstrated that derivatives exhibited significant cytotoxicity against B16F10 melanoma cells, with a dose-dependent reduction in cell viability observed.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • Activity Spectrum : Similar compounds have shown effectiveness against a variety of pathogens, including bacteria and fungi.
  • Minimum Inhibitory Concentrations (MIC) : Research indicates promising MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Functional Groups : The presence of the ethoxy and methoxy groups enhances lipophilicity and receptor binding affinity.
  • Modification Impact : Alterations in the dihydropyrazine structure can significantly affect the compound's potency against cancer cells and microbes.

Case Studies

Several research studies have highlighted the therapeutic potential of related compounds:

  • Antitumor Efficacy : A comparative study on urea derivatives indicated that structural modifications significantly influenced their antiproliferative effects across various cancer cell lines.
  • Antimicrobial Investigations : Research focused on thiazole-containing urea derivatives demonstrated enhanced antibacterial activity, reinforcing the idea that structural diversity can improve therapeutic outcomes.

Mechanism of Action

The mechanism of action of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Urea Derivatives with Thiazole-Phenyl Substituents

Compound 11l :
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea ()

  • Key Features : Contains a thiazole ring linked to a piperazine-hydrazinyl group.
  • Yield : 85.2%
  • ESI-MS : m/z 496.3 [M+H]⁺
  • Structural Contrast : The thiazole-piperazine-hydrazine moiety may enhance hydrogen-bonding capacity compared to the dihydropyrazine core in the target compound. This could improve solubility but reduce metabolic stability due to increased polarity .

Compound 9l :
1-(3-Methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea ()

  • Key Features : Simpler structure lacking the hydrazinyl group.
  • Yield : 78.9%
  • ESI-MS : m/z 424.3 [M+H]⁺

Pyrazine and Dihydropyrazine Derivatives

Compound 7b: Methyl 3-(5-(4-methoxyphenyl)-6-(4-nitrophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)propanoate ()

  • Key Features : Shares the 3-oxo-3,4-dihydropyrazin-2-yl core but substituted with nitro and methoxy groups.
  • The target compound’s ethoxy group may offer better lipophilicity, favoring membrane penetration .

Compound 56 :
3,5-Dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-one ()

  • Key Features: Chlorinated pyrazinone with a benzyl group.
  • Synthetic Route : Microwave-assisted synthesis at 140°C for 2 hours.

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Yield ESI-MS ([M+H]⁺) Notable Features
Target Compound Dihydropyrazine 4-Ethoxyphenyl, 3-methoxyphenyl urea N/A N/A Balanced lipophilicity, urea H-bond donors
11l () Thiazole-phenyl urea Piperazine-hydrazinyl, 3-methoxyphenyl 85.2% 496.3 Enhanced solubility, complex synthesis
9l () Thiazole-phenyl urea Piperazine, 3-methoxyphenyl 78.9% 424.3 Simplified structure, lower molecular weight
7b () Dihydropyrazine 4-Methoxyphenyl, 4-nitrophenyl N/A N/A High reactivity, nitro group instability
56 () Pyrazinone 3,5-Dichloro, 4-methoxybenzyl N/A N/A Chlorine enhances stability, bulky substituent

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s urea and dihydropyrazine groups may require multi-step synthesis, similar to compound 56 (), which uses microwave-assisted reactions. Yields for urea-thiazole analogs (75–95% in ) suggest efficient coupling strategies applicable to the target compound .
  • Bioactivity Potential: Urea derivatives (e.g., 11l, 9l) demonstrate that aryl substituents and hydrogen-bonding groups are critical for target engagement. The 4-ethoxyphenyl group in the target compound may optimize lipophilicity for central nervous system penetration compared to polar thiazole derivatives .
  • Stability Considerations: Nitro groups (as in 7b) are prone to reduction, whereas ethoxy and methoxy groups offer better metabolic stability. Chlorinated pyrazinones (e.g., 56) highlight trade-offs between steric bulk and solubility .

Biological Activity

The compound 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea , also known by its CAS number 1226441-34-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O4C_{20}H_{20}N_{4}O_{4}, with a molecular weight of 380.4 g/mol . The structure features a dihydropyrazine core linked to an ethoxyphenyl group and a methoxyphenyl urea moiety. This unique configuration is hypothesized to contribute to its biological effects.

PropertyValue
CAS Number1226441-34-4
Molecular FormulaC20H20N4O4
Molecular Weight380.4 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural motifs. For instance, urea derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, a related compound exhibited GI50 values ranging from 15.1 μM to 28.7 μM against breast and prostate cancer cell lines, indicating promising antitumor activity .

The proposed mechanism of action for this class of compounds often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have been shown to inhibit GSK-3β activity, leading to reduced survival signals in cancer cells . The interaction with molecular targets such as DNA gyrase also suggests a potential role in disrupting DNA replication in rapidly dividing cells.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study focused on the synthesis and evaluation of urea derivatives found that certain compounds significantly inhibited the growth of human leukemia and ovarian cancer cells, with IC50 values as low as 21.5 μM . This suggests that the structural features present in 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea may similarly confer anticancer properties.
  • Inhibition Studies : In vitro studies revealed that related compounds could reduce GSK-3β activity by more than 57% at concentrations of 1 μM , indicating a strong inhibitory effect that could be leveraged for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea, it is essential to compare it with structurally similar compounds:

Compound NameIC50 (μM)Target Enzyme/Cell Line
Urea Derivative A21.5OVCAR-4 (Ovarian Cancer)
Urea Derivative B15.9PC-3 (Prostate Cancer)
GSK Inhibitor140GSK-3β

Q & A

Basic Questions

Q. What are the recommended synthetic routes for synthesizing 3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea?

  • Methodological Answer : The compound can be synthesized via urea coupling between a pyrazinone intermediate and an aryl isocyanate. Key steps include:

  • Preparation of the pyrazinone core by cyclization of ethoxyphenyl-substituted diketones under acidic conditions .
  • Reaction with 3-methoxyphenyl isocyanate in anhydrous solvents (e.g., THF or DCM) at 0–25°C, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    • Critical Note : Monitor reaction progress using TLC and HPLC to detect unreacted intermediates.

Q. How can spectroscopic techniques (NMR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or CDCl₃ for solubility. Assign peaks by comparing with structurally similar ureas (e.g., 1H-NMR: urea NH protons appear as broad singlets at δ 8.5–9.5 ppm; pyrazinone carbonyls at δ 165–170 ppm in 13C-NMR) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺. Fragmentation patterns should align with pyrazinone ring cleavage and urea moiety retention .

Q. What computational methods predict the compound’s solubility and reactivity?

  • Methodological Answer :

  • Solubility : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to estimate solubility in polar aprotic solvents (e.g., DMF, DMSO) based on charge distribution and molecular surface area .
  • Reactivity : Apply DFT (Density Functional Theory) to model electrophilic/nucleophilic sites on the pyrazinone ring and urea group, guiding functionalization strategies .

Advanced Research Questions

Q. How can experimental design address contradictions in reaction yield data under varying conditions?

  • Methodological Answer :

  • Employ a factorial design (e.g., 2³ design) to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1 mol%). Use ANOVA to identify significant interactions and optimize yield .
  • Case Study : A 2024 patent highlighted yield discrepancies in urea coupling at >50°C due to pyrazinone ring decomposition. Factorial analysis resolved this by prioritizing low-temperature reactions with polar aprotic solvents .

Q. What strategies mitigate byproduct formation during pyrazinone ring synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerized pyrazinones or hydrolyzed intermediates).
  • Process Optimization : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap excess reagents. Alternatively, employ flow chemistry to control residence time and minimize side reactions .

Q. How can membrane separation technologies improve purification of this urea derivative?

  • Methodological Answer :

  • Nanofiltration : Use membranes with a 200–300 Da MWCO to retain unreacted pyrazinone intermediates while allowing urea products to pass. This reduces reliance on column chromatography .
  • Case Study : A 2020 CRDC classification noted membrane technologies’ efficacy in isolating aryl ureas with >95% purity in continuous processes .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Methodological Answer :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrazinone-based kinase inhibitors. Use fluorescence polarization assays for IC₅₀ determination .
  • Cellular Uptake : Perform LC-MS quantification in cell lysates after exposure to 1–100 µM concentrations, normalized to protein content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.